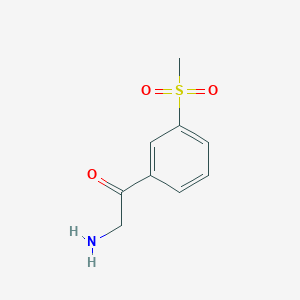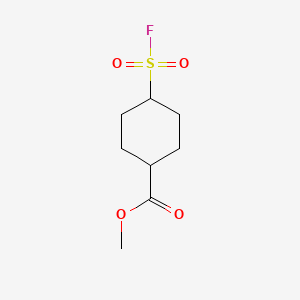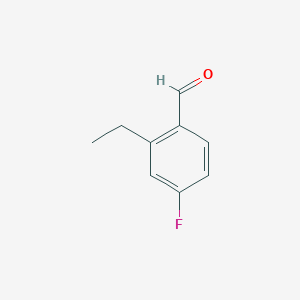![molecular formula C14H22BF3KNO2 B13573068 Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13573068.png)
Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[111]pentan-1-yl)trifluoroboranuide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a bicyclo[111]pentane moiety, and a trifluoroborate group
準備方法
The synthesis of Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Bicyclo[1.1.1]pentane Moiety: This step involves the incorporation of the bicyclo[1.1.1]pentane structure, which can be achieved through various organic reactions.
Attachment of the Trifluoroborate Group:
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.
化学反応の分析
Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of novel pharmaceuticals due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, enabling the creation of new materials and compounds.
Materials Science: The compound’s properties make it useful in the development of advanced materials with specific characteristics.
作用機序
The mechanism of action of Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Bicyclo[1.1.1]pentane Compounds: Molecules containing the bicyclo[1.1.1]pentane structure with various functional groups.
Trifluoroborate Compounds: Compounds with trifluoroborate groups attached to different organic frameworks.
The uniqueness of Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[11
特性
分子式 |
C14H22BF3KNO2 |
|---|---|
分子量 |
343.24 g/mol |
IUPAC名 |
potassium;trifluoro-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1-bicyclo[1.1.1]pentanyl]boranuide |
InChI |
InChI=1S/C14H22BF3NO2.K/c1-12(2,3)21-11(20)19-5-4-10(6-19)13-7-14(8-13,9-13)15(16,17)18;/h10H,4-9H2,1-3H3;/q-1;+1 |
InChIキー |
JMPRGUHGPUMESV-UHFFFAOYSA-N |
正規SMILES |
[B-](C12CC(C1)(C2)C3CCN(C3)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide](/img/structure/B13573039.png)


![3-Azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B13573062.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573074.png)
![{[2-(5-chloro-1-methyl-1H-indole-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]methyl}dimethylamine](/img/structure/B13573084.png)

